Benzo[d]thiazol-2-yl(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Benzo[d]thiazol-2-yl(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone” is a chemical compound that has been studied for its potential pharmacological properties . It is a derivative of benzo[d]thiazol-2-yl and has been synthesized as part of efforts to discover novel agents with improved pharmacological profiles .
Synthesis Analysis
The synthesis of this compound involves the use of benzo[d]thiazol-2-yl and substituted aryl urea derivatives . The yield of the synthesis process was reported to be 94%, with a melting point of 334°C .Molecular Structure Analysis
The molecular structure of this compound has been analyzed using various techniques such as IR spectroscopy and NMR spectroscopy . The IR spectrum showed peaks at various frequencies, indicating the presence of different functional groups . The NMR spectrum provided information about the hydrogen atoms in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound have been analyzed using various techniques. The compound has a melting point of 334°C . The IR and NMR spectra provide information about the functional groups and hydrogen atoms in the molecule, respectively .Scientific Research Applications
- Researchers have synthesized benzothiazole derivatives as potential anti-tubercular agents. These compounds exhibit inhibitory activity against Mycobacterium tuberculosis (M. tuberculosis) – the causative agent of tuberculosis. The synthesis involves various pathways, including diazo-coupling, Knoevenagel condensation, and microwave irradiation .
- Some 3-(benzo[d]thiazol-2-yl)-4-aminoquinoline derivatives have been designed and synthesized as topoisomerase I inhibitors. These compounds show promise in inhibiting cancer cell proliferation .
- A library of benzo[d]thiazole/quinoline-2-thiol compounds was developed to find novel quorum sensing inhibitors. Quorum sensing plays a crucial role in bacterial communication and virulence. These compounds may have applications in controlling bacterial infections .
- 1-(Benzo[d]thiazol-2-yl)-3-(substituted aryl)urea derivatives were synthesized as part of efforts to discover anti-Parkinsonian agents. These compounds were designed with improved properties for managing Parkinson’s disease .
- Researchers have designed and synthesized benzo[d]thiazol-2-yl(piperazin-1-yl)methanones as anti-mycobacterial agents. These compounds exhibit inhibitory activity against mycobacteria, and their synthesis involves molecular hybridization techniques .
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. These compounds may have applications in medicinal chemistry .
Anti-Tubercular Compounds
Topoisomerase I Inhibitors
Quorum Sensing Inhibitors
Anti-Parkinsonian Agents
Anti-Mycobacterial Chemotypes
N-Phenyl Anthranilic Acid Coupling
Future Directions
Mechanism of Action
Mode of Action
Benzothiazole and thiadiazole derivatives have been found to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it affects. Benzothiazole and thiadiazole derivatives have been found to interact with various biochemical pathways, depending on their specific structures and targets .
Pharmacokinetics
The pharmacokinetic properties of a compound can be influenced by its chemical structure, and benzothiazole and thiadiazole derivatives have been used in drug development, suggesting they have suitable adme properties .
Result of Action
Benzothiazole and thiadiazole derivatives have been found to have a range of effects, depending on their specific structures and targets .
properties
IUPAC Name |
1,3-benzothiazol-2-yl-[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4OS2/c22-15-8-2-1-7-14(15)19-25-24-18(29-19)13-6-5-11-26(12-13)21(27)20-23-16-9-3-4-10-17(16)28-20/h1-4,7-10,13H,5-6,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGFAYAPLWJHSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NC3=CC=CC=C3S2)C4=NN=C(S4)C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[d]thiazol-2-yl(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.